molecular formula C23H20O5 B14307910 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde CAS No. 110318-82-6

5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde

Cat. No.: B14307910
CAS No.: 110318-82-6
M. Wt: 376.4 g/mol
InChI Key: LMAQEXXBTKYUEN-UHFFFAOYSA-N
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Description

5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is a complex organic compound with the molecular formula C23H20O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of azulene building blocks from readily available aryl-substituted cyclopentadiene and ortho-haloaryl aldehyde. This is followed by dehydration condensation and palladium-catalyzed C-H coupling .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond to the aromatic ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[e,g]azulene
  • Benzo[1,2-f: 5,4-f’]diazulene
  • Benzo[1,2-f: 4,5-f’]diazulene
  • Naphtho[2,3-f: 6,7-f’]diazulene

Uniqueness

5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and other advanced applications .

Properties

CAS No.

110318-82-6

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

11,18-bis(methoxymethoxy)tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene-9-carbaldehyde

InChI

InChI=1S/C23H20O5/c1-25-13-27-22-17-10-6-7-11-18(17)23(28-14-26-2)21-19(12-24)15-8-4-3-5-9-16(15)20(21)22/h3-12H,13-14H2,1-2H3

InChI Key

LMAQEXXBTKYUEN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C2C=CC=CC2=C(C3=C(C4=CC=CC=CC4=C31)C=O)OCOC

Origin of Product

United States

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